(R)-3-Fluoropyrrolidine chemical properties and structure
(R)-3-Fluoropyrrolidine chemical properties and structure
Stereoelectronic Control and Bioisosteric Utility in Drug Design
Executive Summary
(R)-3-Fluoropyrrolidine (CAS: 136725-55-8 for HCl salt) represents a privileged scaffold in modern medicinal chemistry. Unlike its non-fluorinated counterpart, this motif offers a unique combination of reduced basicity, enhanced metabolic stability, and defined conformational bias driven by the stereoelectronic "fluorine gauche effect." This guide details the structural properties, synthetic routes, and application strategies of (R)-3-fluoropyrrolidine for optimizing lead compounds in drug discovery.
Chemical Identity & Physical Profile[1][2][3][4][5][6][7][8]
The commercial standard for this reagent is the hydrochloride salt, which offers superior stability compared to the volatile and hygroscopic free base.
| Property | Specification |
| IUPAC Name | (3R)-3-Fluoropyrrolidine hydrochloride |
| CAS Number | 136725-55-8 (HCl salt); 136725-54-7 (Free base*) |
| Molecular Formula | C₄H₈FN[1][2][3] · HCl |
| Molecular Weight | 125.57 g/mol (Salt); 89.11 g/mol (Free Base) |
| Appearance | White to pale beige crystalline solid |
| Melting Point | 178 – 186 °C |
| Optical Rotation | |
| Solubility | Highly soluble in water, methanol, DMSO |
| pKa (Calculated) | ~9.4 (Pyrrolidine parent: ~11.3) |
*Note: Free base CAS numbers can be inconsistent across databases; verification by structure is recommended.
Stereochemical & Conformational Analysis
The introduction of a fluorine atom at the C3 position is not merely a steric modification; it fundamentally alters the ring's electronic landscape and preferred geometry.
The Fluorine Gauche Effect
In (R)-3-fluoropyrrolidine, the highly electronegative fluorine atom induces a gauche effect .[4] This stereoelectronic phenomenon dictates that the C–F bond prefers to be gauche (synclinal) to the vicinal C–N bond (or the nitrogen lone pair in the neutral state) rather than anti-periplanar.
-
Neutral State: The C–F bond aligns gauche to the nitrogen lone pair to maximize
hyperconjugation. -
Protonated State (Physiological pH): The effect is amplified by electrostatic attraction between the partially negative fluorine (
) and the positively charged ammonium center ( ).[4]
Ring Pucker Control
This gauche preference forces the pyrrolidine ring into a specific puckered conformation. For the (R)-enantiomer, the ring typically adopts a conformation where the fluorine substituent occupies a pseudo-axial position. This "pre-organization" of the scaffold can significantly reduce the entropic penalty upon binding to a protein target, provided the binding pocket accommodates the axial fluorine.
Figure 1: Conformational bias driven by the fluorine gauche effect. The preference for the pseudo-axial orientation rigidifies the scaffold, potentially improving binding affinity.
Synthetic Pathways
The synthesis of (R)-3-fluoropyrrolidine requires strict control over stereochemistry. The most robust industrial route utilizes nucleophilic fluorination with inversion of configuration starting from the inexpensive chiral pool material, (S)-3-hydroxypyrrolidine.
Protocol: Deoxofluorination via Inversion
This method relies on an
-
Protection: (S)-3-hydroxypyrrolidine is N-protected (typically N-Boc or N-Cbz) to prevent side reactions.
-
Activation: The hydroxyl group is activated (e.g., mesylation) or reacted directly with a deoxofluorinating agent.
-
Fluorination (
): Treatment with DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor, or KF/18-crown-6 effects the displacement of the oxygen leaving group. Crucially, this step inverts the stereocenter from S to R. -
Deprotection: Acidic cleavage of the carbamate yields the final HCl salt.
Figure 2: Synthetic workflow highlighting the critical stereochemical inversion step.
Medicinal Chemistry Applications
pKa Modulation (Basicity Reduction)
The pyrrolidine nitrogen is highly basic (pKa ~11.3), which can lead to poor membrane permeability and high lysosomal sequestration (lysosomotropism).
-
Mechanism: The electron-withdrawing fluorine at the
-position pulls electron density through the -framework (inductive effect, -I). -
Result: The pKa of the secondary amine drops by approximately 1.5–2.0 log units (to ~9.4).
-
Benefit: This increases the fraction of neutral species at physiological pH (7.4), improving passive diffusion across biological membranes and oral bioavailability.
Metabolic Stability
Unsubstituted pyrrolidines are prone to oxidative metabolism (N-dealkylation or
-
Blocking: Fluorine substitution deactivates the adjacent C-H bonds toward radical abstraction.
-
Steric Shielding: The C-F bond is short (1.35 Å) but mimics the steric demand of a C-OH group, potentially blocking metabolic access without imposing the steric bulk of a methyl group.
Case Studies
-
DPP-4 Inhibitors: (R)-3-fluoropyrrolidine amides have been utilized to improve the pharmacokinetic profile of Dipeptidyl peptidase-4 inhibitors for type 2 diabetes.
-
Kinase Inhibitors: Used in Aurora kinase and TRK inhibitors to tune solubility and lipophilicity (LogD) while maintaining potency.
Handling & Safety Protocols
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Storage: Store in a tightly closed container at room temperature (desiccated). The HCl salt is hygroscopic; exposure to moisture will lead to clumping and difficulty in handling.
References
-
Sigma-Aldrich. (R)-(-)-3-Fluoropyrrolidine hydrochloride Product Specification. Retrieved from [3]
-
PubChem. Compound Summary: 3-Fluoropyrrolidine hydrochloride.[4][5][6][3] National Library of Medicine. Retrieved from
-
Ossila. (R)-3-Fluoropyrrolidine hydrochloride: Properties and Applications. Retrieved from
-
Kerekes, A. D., et al. (2011). Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure.[3] Journal of Medicinal Chemistry.[3][7]
- Rosen, B. R., et al. (2013).Synthesis and properties of 3-fluoropyrrolidines: The fluorine gauche effect.
Sources
- 1. ossila.com [ossila.com]
- 2. chemscene.com [chemscene.com]
- 3. (R)-(-)-3-氟吡咯烷盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3,3-Difluoropyrrolidine | 316131-01-8 | Benchchem [benchchem.com]
- 5. 3-Fluoropyrrolidine | C4H8FN | CID 2759163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (s)-3-Fluoropyrrolidine hydrochloride | C4H9ClFN | CID 16217739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmacyjournal.org [pharmacyjournal.org]
